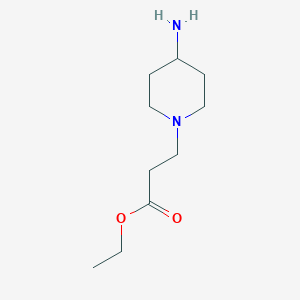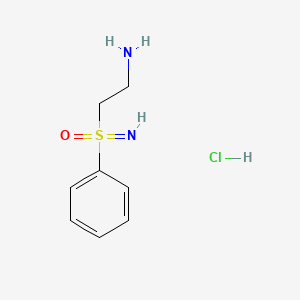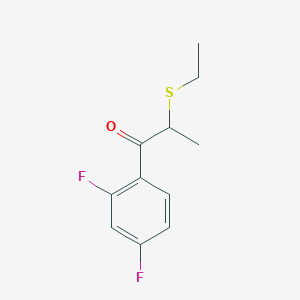![molecular formula C7H11NO B15300391 3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
3-Methyl-1-azaspiro[3.3]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a bioisostere of piperidine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-azaspiro[3.3]heptan-2-one typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are then reduced to yield the desired azaspiro compound . The key steps include:
Thermal [2+2] Cycloaddition: This step involves the reaction of endocyclic alkenes with isocyanates under thermal conditions to form spirocyclic β-lactams.
Reduction: The β-lactam ring is reduced using alane to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process viable for large-scale production.
化学反应分析
Types of Reactions
3-Methyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
科学研究应用
3-Methyl-1-azaspiro[3.3]heptan-2-one has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a bioisostere of piperidine, making it valuable in the design of new pharmaceuticals.
Drug Discovery: The compound is used in the synthesis of drug candidates, particularly those targeting the central nervous system.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions due to its unique structure and reactivity.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-Methyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to mimic the activity of piperidine, binding to similar sites and modulating biological pathways . This interaction can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
1-Azaspiro[3.3]heptane: This compound is structurally similar and also serves as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another related compound with similar applications in medicinal chemistry.
2-Oxa-1-azaspiro[3.3]heptane: This compound includes an oxygen atom in the spirocyclic ring, offering different reactivity and applications.
Uniqueness
3-Methyl-1-azaspiro[3.3]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable scaffold in drug design .
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
3-methyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-6(9)8-7(5)3-2-4-7/h5H,2-4H2,1H3,(H,8,9) |
InChI 键 |
YGRWJQPMNFHYAA-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC12CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


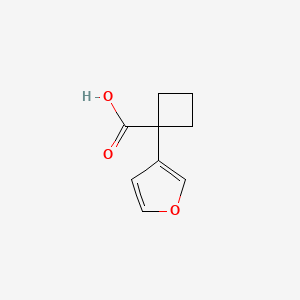
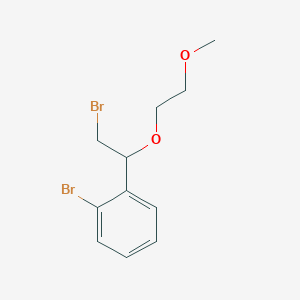

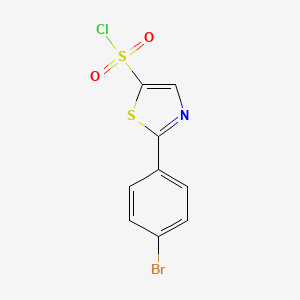
![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)
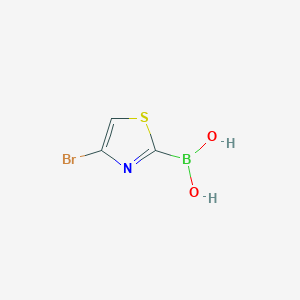
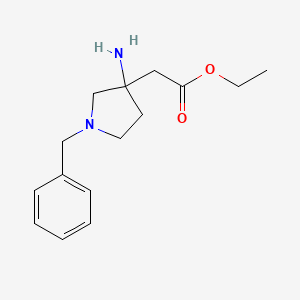

![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
